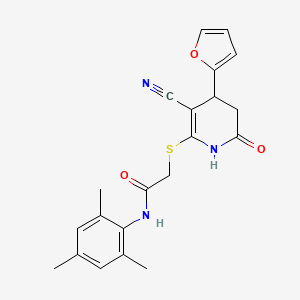

![molecular formula C19H17N5O2S B2959074 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-46-3](/img/structure/B2959074.png)

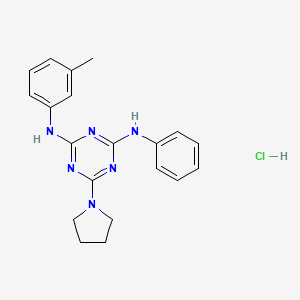

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common reactions in the synthesis of similar compounds include coupling reactions, cyclizations, and functional group interconversions .Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the indole and triazine rings might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability under various conditions would be determined through a series of standard laboratory tests .Applications De Recherche Scientifique

Synthesis and Biological Activities

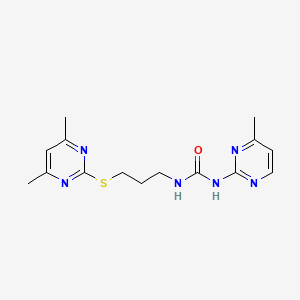

The compound of interest, due to its structural complexity involving a thieno[3,2-d][1,2,3]triazin-4(3H)-one core attached to a piperidine and indole moiety, has not been directly referenced in available literature. However, research on structurally related compounds provides insights into potential applications in the synthesis of new hybrid molecules and their biological activities. For instance, hybrid molecules with 1,3,5-triazine and various pharmacophore fragments, including indoline or piperidine, have been synthesized and are promising for studying their biological actions, such as anticoagulant activity due to their inhibitory effect on blood coagulation factors Xa (ChemChemTech, 2023).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of compounds incorporating indole and triazole scaffolds, along with piperidine, morpholine, or piperazine moieties, have been reported. These compounds show significant antimalarial and anticancer activities, underscoring the potential of structurally similar compounds for medicinal applications (Organic Preparations and Procedures International, 2017).

Moreover, compounds featuring a piperazine-2,6-dione structure and derivatives thereof, upon condensation with 1H-indole-2-carboxylic acid, have shown good anticancer activity against various cancer cell lines, suggesting the therapeutic potential of related compounds (Medicinal Chemistry Research, 2013).

Photochromic and Electronic Properties

Research into the photochromic properties of spiro[indoline-naphthaline]oxazine derivatives, including those with piperidine moieties, reveals their significant potential in the development of photo-responsive materials, which could extend to the compound if similar structural features influence its properties (Journal of Molecular Structure, 2015).

Fluorination Effects on Pharmacokinetics

The effects of fluorination on pharmacokinetic profiles have been studied, particularly for compounds with piperidine and piperazine backbones. Fluorinated derivatives exhibit improved oral absorption and bioavailability, suggesting that modifications to similar compounds could enhance their medicinal value (Journal of medicinal chemistry, 1999).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c25-18(16-11-12-3-1-2-4-14(12)20-16)23-8-5-13(6-9-23)24-19(26)17-15(21-22-24)7-10-27-17/h1-4,7,10-11,13,20H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHWTWRTDFYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)

![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)

![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)